2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide
Description
2-(4-Bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide is a triazole-containing acetamide derivative featuring a brominated and tert-butyl-substituted phenoxy group. Its structure combines a bulky tert-butyl group for steric stabilization and a bromine atom for electronic modulation, which may influence binding affinity and metabolic stability.
Properties
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O2/c1-14(2,3)10-6-9(15)4-5-11(10)21-7-12(20)18-13-16-8-17-19-13/h4-6,8H,7H2,1-3H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJAKGILZZNRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 4-bromo-2-tert-butylphenol with an appropriate halogenating agent.
Acetamide Formation: The phenoxy intermediate is then reacted with chloroacetyl chloride to form the corresponding acetamide.
Triazole Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo group can participate in nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted acetamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known for its ability to form strong interactions with biological targets, which could contribute to the compound’s activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues with Modified Aromatic Substitutents
2-(4-Chloro-3-methylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide (CHEBI:92387)
- Substituents: Chloro and methyl groups at positions 4 and 3 of the phenoxy ring.
- Key Differences : Replacement of bromine and tert-butyl with chloro and methyl groups reduces steric bulk and alters electronic properties.
- Biological Relevance: Associated with phenotypes in environmental and human disease models, suggesting distinct bioactivity compared to the brominated analogue .
2-({4-Benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide (RN:538337-00-7)
- Substituents: Bromophenoxymethyl group with a sulfur-linked triazole and 2,4-dimethylphenyl acetamide.
- Key Differences : Sulfur atom instead of oxygen in the acetamide linkage, introducing thioether properties. The benzyl and dimethylphenyl groups enhance lipophilicity.
Triazole-Tethered Acetamides with Heterocyclic Modifications
N-{4-[1-(4-Chlorophenyl)-3-{N′-[5-bromo-2-oxoindolin-3-ylidene]hydrazinecarbonyl}-1H-1,2,4-triazol-5-yl]phenyl}acetamide (11j)
- Substituents: Brominated indolinone moiety linked via hydrazinecarbonyl to a triazole core.
- Activity : Demonstrated anticancer activity via VEGFR-2 inhibition (melting point >300°C, indicative of high stability) .
2-[[4-Amino-5-[(4-tert-butylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide (790275-34-2)
- Substituents: Tert-butylphenoxymethyl group with an amino-triazole and sulfur linkage.
- Key Differences: Amino group on the triazole enhances hydrogen-bonding capacity, while the sulfur linkage may affect redox stability.
- Synthesis : Likely involves nucleophilic substitution, similar to methodologies in and .
Key Insights from Structural Modifications
- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in target binding compared to chlorine.
- tert-Butyl vs.
- Sulfur vs. Oxygen Linkage : Thioacetamides (e.g., RN:538337-00-7) exhibit altered electronic profiles and susceptibility to oxidation compared to oxygen-linked analogues.
Biological Activity
The compound 2-(4-bromo-2-tert-butylphenoxy)-N-(1H-1,2,4-triazol-5-yl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps, including the bromination of tert-butyl phenol, followed by etherification and amidation processes. The general synthetic route can be summarized as follows:
- Bromination : The introduction of the bromine atom into the tert-butylphenol.
- Etherification : Formation of an ether bond with a suitable triazole acetamide precursor.
- Amidation : Final formation of the amide bond with the triazole moiety.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to various pharmacological effects, including:
- Inhibition of Enzymes : The compound may act as an inhibitor of enzymes such as butyrylcholinesterase (BChE), which is significant in the context of Alzheimer's disease therapy .
- Antimicrobial Activity : Preliminary studies suggest potential antifungal properties against various pathogens, although detailed investigations are required to confirm these effects .
Case Studies and Research Findings
Recent research has highlighted the effectiveness of similar acetamide derivatives in inhibiting BChE. For instance, a study reported that certain substituted acetamides exhibited IC50 values ranging from 3.94 μM to 19.60 μM against BChE, indicating promising inhibitory activity .
Table 1: Inhibitory Activity of Related Acetamide Derivatives
| Compound ID | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| 8c | 8c Structure | 3.94 ± 0.16 | Potent BChE Inhibitor |
| 8d | 8d Structure | 19.60 ± 0.21 | Moderate Activity |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications on the phenolic and triazole rings significantly influence the biological activity of the compound. The presence of electron-withdrawing groups like bromine enhances binding affinity towards target proteins, which is crucial for developing effective therapeutics.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions between the compound and its biological targets. These studies reveal that the compound can form significant interactions with key amino acids in enzyme active sites, which may explain its inhibitory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
